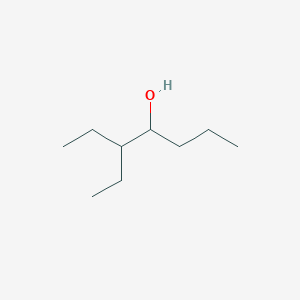

3-Ethyl-4-heptanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-7-9(10)8(5-2)6-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEJPDXJKNOLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885096 | |

| Record name | 4-Heptanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-42-8 | |

| Record name | 3-Ethyl-4-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptanol, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanol, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Review of Branched Secondary Alcohols: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of branched secondary alcohols, focusing on their synthesis, physicochemical properties, and pivotal role in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and chemical relationships to serve as an essential resource for researchers in the field.

Synthesis of Branched Secondary Alcohols

The stereoselective synthesis of branched secondary alcohols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for numerous biologically active molecules. Key methodologies include the asymmetric reduction of prochiral ketones, nucleophilic additions to carbonyls, and carbon-carbon bond-forming reactions.

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones is one of the most efficient methods to produce chiral secondary alcohols.[1] This transformation is often achieved using chiral catalysts that facilitate the stereoselective transfer of a hydride to the carbonyl group.

A prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts to achieve high enantioselectivity in the borane-mediated reduction of a wide range of ketones.[2][3] The predictability of the stereochemical outcome is a significant advantage of this method.[2]

Transfer hydrogenation, another powerful technique, utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst, often based on ruthenium or rhodium.[3][4]

Table 1: Asymmetric Reduction of Representative Ketones to Branched Secondary Alcohols

| Ketone Substrate | Catalyst/Reagent | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | (S)-CBS catalyst, BH₃·SMe₂ | THF, -30 °C, 1 h | 95 | 97 (R) | [2] |

| 1-(4-Chlorophenyl)ethanone | RuCl₂--INVALID-LINK-- | i-PrOH/KOH, 80 °C, 2 h | 98 | 99 (S) | [4] |

| 1-(Naphthalen-2-yl)ethanone | (R)-Me-CBS, BH₃·THF | THF, rt, 30 min | 92 | 96 (R) | [2] |

| Cyclohexyl methyl ketone | (R,R)-Noyori catalyst, H₂ | MeOH, 30 atm, 12 h | >99 | 98 (R) | [3] |

Synthesis of Specific Drug Molecules

The principles of asymmetric synthesis are exemplified in the industrial-scale production of pharmaceuticals containing branched secondary alcohol moieties.

Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, features a branched secondary alcohol in its structure.[5][6] Its synthesis often involves the nucleophilic ring-opening of an epoxide by an amine. A common route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[7][8][9] To minimize the formation of impurities, protection of the amine may be employed.[7][10]

Ritonavir, an antiretroviral protease inhibitor, contains multiple chiral centers, including a branched secondary alcohol.[11][12] Its complex structure necessitates a multi-step synthesis. A key step involves the coupling of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane with N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine.[5][13][14]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of branched secondary alcohols are largely dictated by the hydroxyl group and the nature of the branching in the alkyl chain.

Physical Properties

The hydroxyl group enables hydrogen bonding, leading to significantly higher boiling points for alcohols compared to alkanes of similar molecular weight.[15][16] Increased branching generally lowers the boiling point due to a decrease in the surface area available for van der Waals interactions.[15] The polarity of the hydroxyl group also imparts water solubility to smaller branched secondary alcohols; however, this solubility decreases as the size of the hydrophobic alkyl chain increases.[16][17]

Table 2: Physical Properties of Selected Branched Secondary Alcohols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3-Methyl-2-butanol | C₅H₁₂O | 88.15 | 111-112 | - |

| 1-Phenylethanol | C₈H₁₀O | 122.16 | 203 | 21 |

| Diphenylmethanol | C₁₃H₁₂O | 184.23 | 298 | 69 |

| 1-Cyclohexylethanol | C₈H₁₆O | 128.21 | 185-186 | 5.5 |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and characterization of branched secondary alcohols.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton attached to the carbinol carbon (the carbon bearing the -OH group) typically appears as a multiplet in the δ 3.5-4.5 ppm region. The hydroxyl proton signal is often a broad singlet, and its chemical shift is concentration and solvent-dependent.[18][19]

-

¹³C NMR: The carbinol carbon resonates in the δ 60-80 ppm range.[20] Chiral derivatizing agents can be used to distinguish between enantiomers by creating diastereomers with distinct NMR spectra.[18]

-

-

Infrared (IR) Spectroscopy: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding. A strong C-O stretching absorption is observed in the 1050-1200 cm⁻¹ range.

-

Mass Spectrometry (MS): Common fragmentation patterns for secondary alcohols include the loss of an alkyl group adjacent to the carbinol carbon (α-cleavage) and the loss of a water molecule.

Table 3: Characteristic Spectroscopic Data for 1-Phenylethanol

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.90 (q, 1H, CH-OH), 2.50 (br s, 1H, -OH), 1.50 (d, 3H, -CH₃)[21][22] |

| ¹³C NMR (CDCl₃) | δ 145.8 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 125.4 (Ar-CH), 70.4 (CH-OH), 25.1 (-CH₃)[20] |

| IR (neat) | 3360 (br, O-H), 3085, 3030 (Ar C-H), 2975, 2930 (Aliphatic C-H), 1085 (C-O) cm⁻¹ |

| MS (EI) | m/z (%): 122 (M⁺, 25), 107 (M⁺-CH₃, 100), 79 (60), 77 (40) |

Role in Drug Development and Biological Activity

The branched secondary alcohol motif is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and create specific stereochemical interactions with biological targets.

Structure-Activity Relationships (SAR)

SAR studies help in understanding how the chemical structure of a molecule relates to its biological activity.[23][24] For drugs containing a branched secondary alcohol, the stereochemistry of the hydroxyl group is often crucial for activity. For instance, in β-adrenergic receptor ligands, the (R)-enantiomer is typically more active. The size and nature of the substituents on the carbinol carbon and adjacent atoms can significantly influence binding affinity and selectivity.[23]

Table 4: Illustrative Structure-Activity Relationship for Beta-Blocker Analogs

| R Group (at α-position to N) | β-Blocking Potency (Relative) | Cardioselectivity |

| -H | 1 | Low |

| -CH₃ | 0.1 | Moderate |

| -CH(CH₃)₂ | 10 | High |

| -C(CH₃)₃ | 8 | High |

Note: This is a generalized representation based on established SAR principles for β-blockers.[23]

Signaling Pathways of Drugs with Branched Secondary Alcohols

Carvedilol is a non-selective β-adrenergic receptor antagonist and an α₁-adrenergic receptor antagonist.[5][6] Its β-blocking activity inhibits the binding of norepinephrine and epinephrine to β-receptors, leading to a decrease in heart rate and cardiac output. The α₁-blockade results in vasodilation and a reduction in blood pressure. Uniquely, carvedilol also acts as a biased ligand, stimulating β-arrestin-mediated signaling pathways independent of G-protein activation.[8]

Ritonavir is an HIV protease inhibitor that also potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][11][25] Its primary mechanism of action is to prevent the HIV protease from cleaving viral polyproteins, which is a necessary step for the production of mature, infectious virions. The branched secondary alcohol is crucial for its interaction with the active site of the protease. As a CYP3A4 inhibitor, it is also used to "boost" the plasma concentrations of other protease inhibitors.[4][11]

Experimental Protocols

General Procedure for Asymmetric Reduction of a Ketone

This protocol is a representative example for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst.

-

Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol (0.1 eq) and anhydrous THF. Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq) dropwise. Stir the mixture at room temperature for 30 minutes to form the oxazaborolidine catalyst.

-

Reduction: Cool the catalyst solution to the desired temperature (e.g., -30 °C). Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 10 minutes.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add methanol dropwise at -30 °C to quench the excess borane.

-

Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude alcohol product by flash column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or NMR analysis of a diastereomeric derivative).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][13]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the branched secondary alcohol compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.[10][13]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the purple formazan crystals formed by metabolically active cells.[7][10]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ value.

Kinase Inhibition Assay

This protocol provides a general framework for a luminescence-based kinase assay to screen for inhibitors.

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in an appropriate assay buffer.

-

Kinase Reaction: In a microplate, add the kinase and the test compound (branched secondary alcohol) at various concentrations. Incubate for a short period to allow for inhibitor binding.

-

Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at room temperature or 30 °C for a specified time (e.g., 30-60 minutes).

-

Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. This is often a two-step process involving a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce light.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. cnls.lanl.gov [cnls.lanl.gov]

- 5. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 6. Process for the preparation of carvedilol and its salts - Eureka | Patsnap [eureka.patsnap.com]

- 7. jocpr.com [jocpr.com]

- 8. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. connectjournals.com [connectjournals.com]

- 11. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 13. A Process For Preparation Of Ritonavir [quickcompany.in]

- 14. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944) [hmdb.ca]

- 20. (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR spectrum [chemicalbook.com]

- 21. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR [m.chemicalbook.com]

- 22. rsc.org [rsc.org]

- 23. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 25. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of C9H20O Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C9H20O represents a diverse array of isomeric alcohols and ethers, each with unique physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the core characteristics of these isomers, detailed experimental protocols for their synthesis and analysis, and a discussion of their biological relevance.

Core Physicochemical Properties of C9H20O Isomers

The isomers of C9H20O are broadly classified into two main categories: alcohols, characterized by a hydroxyl (-OH) group, and ethers, featuring an oxygen atom connected to two alkyl groups (R-O-R'). These structural differences significantly influence their physical and chemical behaviors.

Alcohols (C9H19OH)

The alcohol isomers of C9H20O, known as nonanols, exist in numerous forms, including straight-chain and branched structures. The position of the hydroxyl group and the carbon chain arrangement dictate their properties.

Table 1: Physicochemical Properties of Selected Nonanol Isomers

| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C | Solubility in Water (g/L) | Refractive Index (nD at 20°C) |

| 1-Nonanol | Nonan-1-ol | 143-08-8 | 214[1] | -6[1] | 0.827[2] | 0.13[1] | 1.433[3] |

| 2-Nonanol | Nonan-2-ol | 628-99-9 | 193-194 | -35.5 | ~0.83 | 0.259 (at 15°C) | ~1.429 |

| 3,5,5-Trimethyl-1-hexanol | 3,5,5-Trimethylhexan-1-ol | 3452-97-9 | 194[4] | -70[4] | 0.824[4] | 0.45[4] | ~1.435 |

Ethers (C9H20O)

Ether isomers of C9H20O are characterized by the absence of a hydroxyl group, which leads to lower boiling points compared to their alcohol counterparts due to the lack of hydrogen bonding.[5] They are generally less polar and are often used as solvents.[6][7]

Table 2: Physicochemical Properties of Selected C9H20O Ether Isomers

| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/cm³) at 20°C | Solubility in Water |

| Dibutyl ether | 1-Butoxybutane | 142-96-1 | 141[8] | -95[8] | 0.77[8] |

| Methyl octyl ether | 1-Methoxyoctane | 629-83-4 | 174-176 | - | 0.78 |

| Di-tert-butyl ether | 2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane | 6163-66-2 | 107.2 | -61 | 0.766 |

Experimental Protocols

Synthesis of C9H20O Isomers

1. Synthesis of a Primary Alcohol: 3,5,5-Trimethyl-1-hexanol

This industrial synthesis involves the hydroformylation of octene isomers. A common process involves the reaction of diisobutylene with carbon monoxide and hydrogen under high pressure in the presence of a cobalt catalyst. The resulting aldehyde, 3,5,5-trimethylhexanal, is then hydrogenated to produce 3,5,5-trimethyl-1-hexanol.[9][10]

2. Synthesis of a Symmetrical Ether: Dibutyl Ether

Dibutyl ether can be prepared by the acid-catalyzed dehydration of 1-butanol.[11] A mixture of 1-butanol and a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is heated.[12][13] The water produced during the reaction is removed to drive the equilibrium towards the formation of the ether.[12]

-

Procedure Outline:

-

Combine 1-butanol and the acid catalyst in a round-bottom flask fitted with a distillation apparatus.

-

Heat the mixture to the reaction temperature (typically 130-140°C for sulfuric acid).[12]

-

Collect the distillate, which will be a mixture of dibutyl ether, unreacted butanol, and water.

-

Wash the distillate with water and a dilute base to remove the acid and unreacted alcohol.

-

Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride).[11]

-

Purify the dibutyl ether by fractional distillation, collecting the fraction boiling at approximately 141°C.[8]

-

Characterization of C9H20O Isomers

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying isomers. The sample is vaporized and passed through a capillary column where isomers are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethanol or hexane).

-

GC Conditions (Typical):

-

MS Conditions (Typical):

-

Ionization: Electron Impact (EI) at 70 eV is standard.[1]

-

Mass Range: Scan from a low m/z (e.g., 30) to a value greater than the molecular weight of the isomers (144.25 g/mol ).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the isomers.

-

¹H NMR: The chemical shifts and splitting patterns of the proton signals reveal the connectivity of atoms. For alcohols, the proton of the hydroxyl group typically appears as a broad singlet. Protons on the carbon adjacent to the oxygen in alcohols and ethers are deshielded and appear at a higher chemical shift (downfield).

-

¹³C NMR: The number of signals indicates the number of unique carbon atoms in the molecule, and their chemical shifts provide information about their chemical environment. The carbon atom bonded to the oxygen in alcohols and ethers is significantly deshielded.

Biological and Pharmacological Significance

While specific signaling pathways for C9H20O isomers are not well-documented in the context of drug development, long-chain alcohols and simple ethers exhibit various biological effects.

-

Long-Chain Alcohols: These compounds can modulate the properties of lipid bilayers, which can, in turn, affect the function of membrane proteins.[2] Their toxicity generally increases with chain length up to a certain point, a phenomenon known as the "cutoff effect".[2] Long-chain alcohols are generally considered to have low acute and repeat-dose toxicity.[15]

-

Ethers: Simple ethers have a history of use as general anesthetics (e.g., diethyl ether), though their flammability has led to their replacement by other agents.[6][7] They are generally considered to be relatively unreactive and are often used as solvents in pharmaceutical manufacturing.[16] Some ethers can form explosive peroxides upon exposure to air and light, requiring careful handling and storage.

Visualizations

Experimental Workflow for Isomer Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown C9H20O isomer.

References

- 1. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]

- 4. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 7. byjus.com [byjus.com]

- 8. Dibutyl ether - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Preparation of Diethyl Ether in the Laboratory [aurechem.com]

- 13. sciepub.com [sciepub.com]

- 14. shimadzu.com [shimadzu.com]

- 15. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labinsights.nl [labinsights.nl]

Methodological & Application

Application Notes and Protocols: 3-Ethyl-4-heptanol in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-heptanol is a secondary alcohol that serves as a valuable chiral building block in organic synthesis. Its relevance in the context of Grignard reactions is twofold: it is commonly synthesized via the nucleophilic addition of a Grignard reagent to an aldehyde, and its hydroxyl group dictates its reactivity in the presence of organometallic reagents. These application notes provide a comprehensive overview of the synthesis of this compound using a Grignard reaction, its behavior as a substrate in both classical and modern catalytic Grignard-type reactions, and its utility as a precursor for more complex molecules, which is of particular interest in medicinal chemistry and drug development.

Synthesis of this compound via Grignard Reaction

The carbon-carbon bond-forming capability of the Grignard reaction is a cornerstone of organic synthesis, providing a direct route to complex alcohols from simpler carbonyl compounds and organohalides. The synthesis of this compound can be achieved through two primary retrosynthetic pathways. The more common approach involves the reaction of propylmagnesium bromide with 2-ethylpentanal.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from propylmagnesium bromide and 2-ethylpentanal.

Materials:

-

Magnesium turnings (1.1 eq)

-

1-Bromopropane (1.0 eq)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (catalyst)

-

2-Ethylpentanal (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be oven-dried and assembled hot under a dry, inert atmosphere (N₂ or Ar).

-

Place magnesium turnings (1.1 eq) in a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

Dissolve 1-bromopropane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (~10%) of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, propylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-ethylpentanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C.

-

Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide salt and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. The product will be in the ether layer.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Data Presentation

| Parameter | Value | Reference/Notes |

| Molecular Formula | C₉H₂₀O | [1][2][3] |

| Molecular Weight | 144.25 g/mol | [2][4] |

| CAS Number | 19780-42-8 | [2][5] |

| Typical Yield | 65-85% | Based on similar Grignard syntheses. |

| Boiling Point | Approx. 180-185 °C (at atmospheric pressure) | Estimation; requires vacuum distillation. |

| Appearance | Colorless liquid |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

This compound as a Substrate in Grignard Reactions

A. Classical Grignard Reactions: Incompatibility

In a classical Grignard reaction, alcohols are generally considered incompatible substrates. The hydroxyl proton of this compound is acidic enough to react irreversibly with the highly basic Grignard reagent. This acid-base reaction is much faster than nucleophilic addition to a carbonyl group. The Grignard reagent is consumed, forming an alkane and a magnesium alkoxide, effectively "quenching" the reagent.

Reaction: R'-MgX (Grignard Reagent) + R-OH (this compound) → R'-H (Alkane) + R-OMgX (Magnesium Alkoxide)

This incompatibility is a critical consideration in synthesis design, requiring protection of hydroxyl groups if a Grignard reaction is to be performed on another functional group within the same molecule.

Visualization: Grignard Reagent Quenching

Caption: Acid-base reaction between an alcohol and a Grignard reagent.

B. Advanced Catalytic Methods: Alcohols as Carbonyl Surrogates

Modern synthetic methodologies have been developed to overcome the limitations of classical Grignard reactions. One such strategy, known as the "borrowing hydrogen" or "hydrogen autotransfer" principle, enables alcohols to be used as carbonyl surrogates.[6][7]

In this approach, a transition metal catalyst (e.g., based on Ruthenium or Iridium) temporarily oxidizes the alcohol (e.g., this compound) in situ to its corresponding ketone (3-Ethyl-4-heptanone).[6] This oxidation generates a metal-hydride species. The ketone remains coordinated to the metal center and is susceptible to nucleophilic attack by a Grignard-type reagent. After the C-C bond formation, the metal-hydride species reduces the newly formed intermediate back to a more complex alcohol, regenerating the catalyst. This process avoids the need for a separate oxidation step and tolerates the alcohol functionality.

Protocol: General Procedure for Catalytic Grignard-type Reaction with an Alcohol

Note: This is a generalized protocol based on literature precedents.[6][7] Optimization for this compound would be required.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., another Grignard reagent, organozinc reagent) (1.2 - 2.0 eq)

-

Ruthenium or Iridium PNP-pincer catalyst (1-5 mol%)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, THF)

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the catalyst, this compound, and the anhydrous solvent.

-

Stir the mixture at the desired reaction temperature (e.g., 80-120 °C).

-

Slowly add the nucleophilic reagent via syringe over a prolonged period to maintain a low concentration and favor the catalytic cycle over side reactions.

-

Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed.

-

Cool the reaction to room temperature and quench carefully with a suitable proton source (e.g., saturated NH₄Cl).

-

Perform a standard aqueous workup and purify the resulting tertiary alcohol product by column chromatography.

Visualization: Catalytic Cycle for Alcohol as Carbonyl Surrogate

Caption: "Borrowing Hydrogen" catalytic cycle for Grignard-type reactions.

Application in Multi-Step Synthesis

A primary application of this compound in drug development is its use as a stepping stone to build more complex molecular architectures. A common sequence involves its oxidation to the corresponding ketone, which then serves as an electrophile for a second Grignard reaction to generate a chiral tertiary alcohol.

Protocol: Two-Step Synthesis of a Tertiary Alcohol

Step 1: Oxidation of this compound to 3-Ethyl-4-heptanone

-

Reagents: Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

-

General Procedure (PCC):

-

Dissolve this compound in dichloromethane (DCM).

-

Add PCC (1.5 eq) to the solution and stir at room temperature for 2-4 hours.

-

Monitor by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.

-

Concentrate the filtrate to yield crude 3-Ethyl-4-heptanone, which can be purified by distillation or used directly.

-

-

Expected Yield: 70-85%[8]

Step 2: Grignard Addition to 3-Ethyl-4-heptanone

-

Procedure: Follow the protocol for Grignard addition described in Section 1, using 3-Ethyl-4-heptanone as the carbonyl compound and a desired Grignard reagent (e.g., methylmagnesium bromide) to yield the corresponding tertiary alcohol (e.g., 3-Ethyl-4-methyl-4-heptanol).

Data Presentation: Multi-Step Synthesis Products

| Compound | Structure Precursor | Reaction | Product Functionality | Relevance |

| 3-Ethyl-4-heptanone | This compound | Oxidation | Ketone | Intermediate for C-C bond formation |

| 3-Ethyl-4-alkyl-4-heptanol | 3-Ethyl-4-heptanone | Grignard Addition | Tertiary Alcohol | Increased molecular complexity, chiral center |

Conclusion

This compound is intrinsically linked with Grignard reactions, primarily as a synthetic target. Understanding the protocol for its synthesis is fundamental for accessing this building block. Furthermore, while its direct use as a substrate is precluded in classical applications due to its acidic proton, modern catalytic methods are emerging that allow secondary alcohols to act as carbonyl surrogates, opening new avenues for late-stage functionalization. Finally, its role as a precursor to ketones, which can undergo further Grignard reactions, highlights its utility in the systematic construction of complex molecules essential for drug discovery and development.

References

- 1. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 2. 4-Heptanol, 3-ethyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Heptanol, 3-ethyl- | C9H20O | CID 89222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 19780-42-8 | Benchchem [benchchem.com]

Application Notes and Protocols for Structure-Activity Relationship Studies of 3-Ethyl-4-heptanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-heptanol is a secondary alcohol with a branched alkyl structure. Its hydroxyl group serves as a key functional handle for chemical modification, making it an ideal scaffold for structure-activity relationship (SAR) studies.[1] By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can elucidate the structural requirements for a desired pharmacological effect. These studies are fundamental in the early stages of drug discovery for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for conducting SAR studies on this compound, focusing on two common mechanisms of action for aliphatic alcohols: modulation of ligand-gated ion channels, specifically GABA-A receptors, and perturbation of cell membrane fluidity.

Rationale for SAR Studies of this compound

Aliphatic alcohols are known to interact with various biological targets. Their effects are often linked to their physicochemical properties, such as hydrophobicity. The branched structure of this compound offers multiple avenues for modification to explore the impact of steric bulk and lipophilicity on biological activity.

Key Structural Features for Modification:

-

Hydroxyl Group: Can be esterified or etherified to modulate polarity and introduce different functional groups.

-

Alkyl Chains: The ethyl and propyl groups can be lengthened, shortened, or isomerized to investigate the influence of chain length and branching on activity.

A primary hypothesis for the SAR of aliphatic alcohols is that their biological effects, such as membrane disruption, are positively correlated with their hydrophobicity, often quantified by the logarithm of the octanol/water partition coefficient (log P).

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table presents hypothetical, yet plausible, data for a series of this compound analogs. This data is intended to be illustrative of the results that might be obtained from the experimental protocols described below. The trend shows that for a homologous series of aliphatic alcohols, an increase in hydrophobicity (log P) generally leads to increased biological activity (lower EC50/IC50) up to a certain point (the "cutoff effect").

| Compound ID | Structure | Log P (Predicted) | GABA-A Receptor Modulation (EC50, µM) | Membrane Fluidity (IC50, µM) |

| EH-01 | This compound | 2.9 | 550 | 850 |

| EH-02 | 3-Ethyl-4-hexanol | 2.4 | 980 | 1500 |

| EH-03 | 3-Ethyl-4-octanol | 3.4 | 320 | 500 |

| EH-04 | 3-Propyl-4-heptanol | 3.4 | 350 | 520 |

| EH-05 | 3-Ethyl-4-heptyl ether | 4.5 | 150 | 250 |

| EH-06 | 3-Ethyl-4-heptyl acetate | 4.2 | 200 | 310 |

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

A general scheme for the synthesis of analogs of this compound is presented below. This allows for the systematic modification of the alkyl chains.

Objective: To synthesize a series of this compound analogs with varying alkyl chain lengths.

Materials:

-

Appropriate Grignard reagents (e.g., ethylmagnesium bromide, propylmagnesium bromide)

-

Appropriate aldehydes (e.g., butyraldehyde, valeraldehyde)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard organic chemistry glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Add the desired aldehyde to the flask, dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add the Grignard reagent from the dropping funnel to the stirred solution of the aldehyde under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the desired alcohol analog.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of GABA-A Receptor Modulation using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the effect of this compound and its analogs on the function of GABA-A receptors expressed in a cellular system.

Materials:

-

HEK293T cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).

-

Cell culture medium and supplements.

-

Patch pipettes (2–8 MΩ resistance).

-

Intracellular solution (e.g., 120 mM KCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2).

-

Extracellular solution (e.g., 161 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, 10 mM HEPES, 6 mM D-glucose, pH 7.4).

-

GABA stock solution.

-

Stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

-

Patch-clamp amplifier and data acquisition system.

-

Rapid solution changer.

Procedure:

-

Culture HEK293T cells expressing the GABA-A receptor subunits on glass coverslips.

-

Perform whole-cell patch-clamp recordings on these cells.

-

Fabricate patch pipettes and fill with the intracellular solution.

-

Establish a whole-cell configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Using a rapid solution changer, apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound or an analog).

-

Record the potentiation or inhibition of the GABA-elicited current by the test compound.

-

Construct a concentration-response curve for each compound and calculate the EC50 (for potentiation) or IC50 (for inhibition) value using a suitable fitting equation (e.g., the Hill equation).[2]

Protocol 3: Assessment of Membrane Fluidity using Fluorescence Anisotropy

Objective: To measure the effect of this compound and its analogs on the fluidity of cell membranes.

Materials:

-

A suitable cell line (e.g., HaCaT keratinocytes or erythrocytes).

-

Cell culture medium or appropriate buffer (e.g., PBS).

-

Fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-diphenylhexatriene (TMA-DPH).

-

Stock solutions of this compound and its analogs.

-

Fluorescence spectrophotometer equipped with polarizers.

-

Cuvettes or 96-well plates suitable for fluorescence measurements.

Procedure:

-

Harvest cells and resuspend them in a suitable buffer at a defined concentration.

-

Incubate the cells with the fluorescent probe (e.g., 2 µM TMA-DPH) for a sufficient time to allow for membrane incorporation.

-

Wash the cells to remove any unincorporated probe.

-

Aliquot the labeled cell suspension into cuvettes or a 96-well plate.

-

Add varying concentrations of the test compound to the cell aliquots.

-

Incubate for a defined period at a controlled temperature (e.g., 23°C).[3]

-

Measure the fluorescence anisotropy (r) using the spectrophotometer. The excitation and emission wavelengths will depend on the probe used (e.g., for TMA-DPH, excitation at 360 nm and emission at 435 nm).[3]

-

Calculate the anisotropy value (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrument-specific correction factor.[3]

-

A decrease in the anisotropy value indicates an increase in membrane fluidity.

-

Plot the change in anisotropy as a function of the test compound concentration to determine the IC50 value (the concentration that causes a 50% change in fluidity).

Visualizations

Logical Workflow for SAR Study

Caption: Workflow for a structure-activity relationship (SAR) study.

Proposed Signaling Pathway for GABA-A Receptor Modulation

Caption: Allosteric modulation of the GABA-A receptor by an alcohol analog.

References

Application Notes and Protocols for the Synthesis of 3-Ethyl-4-heptanol Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various analogs from the starting material, 3-Ethyl-4-heptanol. The protocols outlined below cover key chemical transformations including oxidation, dehydration, etherification, and esterification, providing a foundational framework for generating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery and development.

Overview of Synthetic Strategies

This compound is a versatile secondary alcohol that can be chemically modified at its hydroxyl group to yield a variety of analogs. The primary synthetic routes involve:

-

Oxidation: Conversion of the secondary alcohol to a ketone, 3-ethyl-4-heptanone. This transformation is a common step in the synthesis of more complex molecules.

-

Dehydration: Elimination of water to form a mixture of alkenes. This introduces unsaturation into the carbon backbone.

-

Etherification: Formation of ethers by reacting the alcohol with alkyl halides. This allows for the introduction of various alkyl or aryl groups.

-

Esterification: Conversion to esters through reaction with carboxylic acids or their derivatives, enabling the exploration of different ester functionalities.

These synthetic pathways provide access to a diverse range of analogs with modified physicochemical properties, which can be screened for desired biological activities.

Experimental Protocols

Oxidation of this compound to 3-Ethyl-4-heptanone

The oxidation of the secondary alcohol group in this compound to a ketone is a fundamental transformation. Several methods can be employed, with varying degrees of mildness and functional group tolerance.

Table 1: Comparison of Oxidation Methods for this compound

| Method | Reagents | Typical Yield | Notes |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 70-85%[1] | Strong oxidant, harsh acidic conditions. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >90% (general) | Mild conditions, suitable for sensitive substrates.[2][3] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | >90% (general) | Mild, requires low temperatures (-78 °C), avoids heavy metals.[4][5][6] |

Protocol 2.1.1: Jones Oxidation

-

Dissolve this compound (1.0 eq) in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent (a solution of CrO₃ in sulfuric acid) dropwise with stirring until a persistent orange color is observed.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Dilute the mixture with water and extract the product with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 3-ethyl-4-heptanone.

Protocol 2.1.2: Dess-Martin Oxidation

-

To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.1 eq).[7]

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.[2]

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution.

-

Stir vigorously until the two layers become clear.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield 3-ethyl-4-heptanone.

Protocol 2.1.3: Swern Oxidation

-

In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C.[8]

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in CH₂Cl₂ to the cooled solution and stir for 15 minutes.[8]

-

Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.[8]

-

Add triethylamine (Et₃N) (5.0 eq) and allow the reaction to warm to room temperature.[4][8]

-

Add water to quench the reaction and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂ (2x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to obtain 3-ethyl-4-heptanone.

Dehydration of this compound

Dehydration of this compound introduces a double bond, leading to a mixture of alkene isomers. The reaction is typically acid-catalyzed and proceeds via an E1 mechanism for secondary alcohols.[9][10][11]

Protocol 2.2.1: Acid-Catalyzed Dehydration

-

Place this compound (1.0 eq) in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (e.g., 20% by volume).[10]

-

Heat the mixture to 100-140 °C.[11]

-

The alkene products will distill from the reaction mixture. Collect the distillate in a cooled receiving flask.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by washing with water.

-

Dry the organic layer over anhydrous calcium chloride, and distill to obtain the mixture of alkene analogs. The composition of the alkene mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of 3-Ethyl-4-heptyl Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction.[12][13]

Protocol 2.3.1: Williamson Ether Synthesis

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to form the alkoxide.

-

Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

-

Add the desired primary alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool to room temperature and cautiously quench with water.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude ether by column chromatography.

Esterification of this compound

Esterification involves the reaction of this compound with a carboxylic acid or its derivative. Fischer esterification, using an acid catalyst, is a common method.

Protocol 2.4.1: Fischer Esterification

-

Combine this compound (1.0 eq) and the desired carboxylic acid (e.g., acetic acid, propanoic acid) (1.2 eq) in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Once complete, cool the mixture and dilute with diethyl ether.

-

Wash the organic layer with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting ester by distillation or column chromatography.

Visualized Workflows and Biological Context

Synthetic Workflow Diagrams

Caption: Synthetic routes from this compound.

Experimental Workflow for Oxidation

Caption: General workflow for the oxidation of this compound.

Potential Biological Signaling Interactions

While the specific biological targets of this compound and its analogs are not well-defined, small molecule alcohols are known to modulate various signaling pathways, particularly in the central nervous system. The following diagram illustrates a generalized pathway that could be investigated for novel analogs. Ethanol, for example, is known to affect signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[14][15][16]

Caption: Generalized neuronal signaling pathways potentially modulated by small molecule alcohols.

References

- 1. This compound | 19780-42-8 | Benchchem [benchchem.com]

- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. studylib.net [studylib.net]

- 10. gdckulgam.edu.in [gdckulgam.edu.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]

- 14. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Ethyl-4-heptanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethyl-4-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?

A1: Crude this compound synthesized from the reaction of a propyl Grignard reagent with butanal, followed by reduction of the intermediate ketone, or a similar Grignard route, may contain several impurities. These can include:

-

Unreacted starting materials: Such as 1-bromopropane, butanal, or propanal.

-

The intermediate ketone: 3-Ethyl-4-heptanone.

-

Side products from the Grignard reaction: Wurtz coupling products (e.g., hexane) and other undesired alcohols.

-

Solvent residues: Diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions.

Q2: My crude sample is a complex mixture. What is the best initial purification strategy?

A2: For a complex mixture, a multi-step approach is recommended. Start with a liquid-liquid extraction to remove water-soluble impurities and unreacted polar starting materials. Follow this with fractional distillation to separate the product from low-boiling and high-boiling impurities. For high-purity requirements, column chromatography is an effective final polishing step.

Q3: I am having trouble separating this compound from a closely boiling impurity. What should I do?

A3: If fractional distillation is not providing adequate separation, consider the following:

-

Increase the efficiency of the distillation column: Use a longer column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

-

Perform the distillation under reduced pressure (vacuum distillation): This lowers the boiling points of the components and can increase the boiling point difference between your product and the impurity.

-

Consider an alternative purification technique: Column chromatography is often effective at separating compounds with very similar boiling points based on differences in polarity.

Q4: My purified this compound shows a broad peak in the GC analysis. What could be the cause?

A4: A broad peak in a Gas Chromatography (GC) analysis can indicate several issues:

-

Contamination: The sample may still contain impurities that are co-eluting with the product.

-

Column issues: The GC column itself may be degraded or contaminated.

-

Injection problems: Injecting too much sample or using an inappropriate injection temperature can lead to peak broadening.

-

Water in the sample: The presence of water can sometimes cause peak tailing in GC analysis of alcohols.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of this compound can be confirmed using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This provides information on the purity of the sample and the mass-to-charge ratio of the components, which can be used to confirm the molecular weight of your product.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and the absence of impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) functional group.

Data Presentation

The following table summarizes the boiling points of this compound and its potential impurities at atmospheric pressure (760 mmHg). This data is crucial for planning purification by fractional distillation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₉H₂₀O | 144.26 | ~184 (estimated) |

| Propanal | C₃H₆O | 58.08 | 46-50[2][3] |

| 1-Bromobutane | C₄H₉Br | 137.02 | 101.4 - 102.9[1] |

| 3-Heptanone | C₇H₁₄O | 114.19 | 146 - 149[4][5][6][7] |

| 4-Heptanone | C₇H₁₄O | 114.19 | 143.9 - 145[8][9][10] |

| 4-Methyl-3-heptanol | C₈H₁₈O | 130.23 | 160-161[11] |

Note: The boiling point of this compound is an estimate based on structurally similar compounds.

Experimental Protocols

Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities from the crude reaction mixture.

Materials:

-

Crude this compound mixture

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Add an equal volume of diethyl ether to dissolve the organic components.

-

Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The aqueous layer will be on the bottom.

-

Drain the aqueous layer and discard it.

-

Wash the organic layer with an equal volume of brine to remove residual water.

-

Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.

-

Decant or filter the dried organic solution into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the crude, dried this compound.

Fractional Distillation

This protocol is used to separate this compound from impurities with different boiling points.

Materials:

-

Crude, dried this compound

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Begin heating the distillation flask gently.

-

Monitor the temperature at the top of the fractionating column.

-

Collect the initial fraction, which will contain low-boiling impurities (e.g., residual solvent, unreacted starting materials). The temperature will be significantly lower than the expected boiling point of the product.

-

As the temperature rises and stabilizes near the boiling point of this compound (around 184 °C at atmospheric pressure), change the receiving flask to collect the product fraction.

-

Continue to collect the fraction as long as the temperature remains stable.

-

If the temperature begins to rise significantly above the expected boiling point, it indicates that higher-boiling impurities are starting to distill. Stop the distillation at this point.

-

Analyze the collected fractions for purity using GC-MS or NMR.

Column Chromatography

This protocol is for the final purification of this compound to achieve high purity.

Materials:

-

Partially purified this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a mixture of hexanes and ethyl acetate)

-

Chromatography column

-

Sand

-

Cotton or glass wool

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Determine the appropriate solvent system: Use TLC to find a solvent system that gives the this compound an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate).

-

Pack the column:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a layer of sand.

-

Prepare a slurry of silica gel in the chosen solvent system and pour it into the column.

-

Allow the silica gel to settle, and then add another layer of sand on top.

-

-

Load the sample:

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully add the sample solution to the top of the silica gel column.

-

-

Elute the column:

-

Add the eluent to the column and begin collecting fractions.

-

Monitor the separation by collecting small fractions and analyzing them by TLC.

-

-

Combine and concentrate:

-

Combine the fractions that contain the pure this compound.

-

Remove the solvent using a rotary evaporator to obtain the purified product.

-

Mandatory Visualization

Caption: Experimental workflow for the purification of crude this compound.

References

- 1. 1-Bromobutane - Wikipedia [en.wikipedia.org]

- 2. Propionaldehyde - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 3-Heptanone - Wikipedia [en.wikipedia.org]

- 5. 3-Heptanone 106-35-4 | TCI AMERICA [tcichemicals.com]

- 6. 3-Heptanone(106-35-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 3-heptanone, 106-35-4 [thegoodscentscompany.com]

- 8. 4-Heptanone - Wikipedia [en.wikipedia.org]

- 9. 4-Heptanone CAS#: 123-19-3 [m.chemicalbook.com]

- 10. 4-Heptanone | C7H14O | CID 31246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dasher.wustl.edu [dasher.wustl.edu]

Optimizing Synthesis of 3-Ethyl-4-heptanol: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Ethyl-4-heptanol. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and data tables to facilitate the optimization of reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction.

| Question | Answer |

| Why is my Grignard reagent not forming? (The reaction with magnesium doesn't start) | The initiation of a Grignard reaction can be sluggish. Ensure all glassware is rigorously dried to remove any trace of water. The magnesium turnings should be fresh and activated. Activation can be achieved by gently crushing the turnings under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1] |

| My reaction mixture turned cloudy and solidified. What happened? | This often indicates the precipitation of magnesium salts, which can occur if the Grignard reagent is exposed to atmospheric moisture or carbon dioxide. It is crucial to maintain a strictly anhydrous and inert atmosphere (e.g., using nitrogen or argon) throughout the reaction. Using anhydrous solvents is also essential. |

| The yield of this compound is significantly lower than expected. What are the possible causes? | Low yields can result from several factors: 1) Incomplete formation of the Grignard reagent. 2) Presence of moisture, which quenches the Grignard reagent.[2] 3) Competing side reactions, such as Wurtz coupling of the ethyl bromide. 4) Loss of product during the work-up and purification steps. Ensure dropwise addition of the 4-heptanone at a low temperature (0-5°C) to minimize side reactions.[3] |

| I am observing a significant amount of a high-boiling point byproduct. What could it be? | A common byproduct in Grignard reactions is the Wurtz coupling product, in this case, butane, which would likely be lost during workup. However, if a high-boiling point impurity is observed, it could be a result of side reactions involving the enolization of the 4-heptanone. Using a less sterically hindered Grignard reagent or a different solvent might mitigate this. |

| How can I effectively purify the final product? | Purification of this compound can be achieved by distillation. For higher purity, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is recommended. Gas chromatography can be used to assess the purity of the final product. |

Frequently Asked Questions (FAQs)

| Question | Answer |

| What is the optimal solvent for the synthesis of this compound? | Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[4] THF is generally preferred for its higher boiling point and better solvating power for the Grignard reagent. However, 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes suppress side reactions like Wurtz coupling.[4] |

| What is the ideal reaction temperature? | The formation of the Grignard reagent (ethylmagnesium bromide) is typically initiated at room temperature and may require gentle heating to sustain the reaction. The subsequent reaction with 4-heptanone should be carried out at a low temperature, ideally between 0°C and 5°C, to control the exothermic reaction and minimize the formation of byproducts.[3] |

| What is the appropriate molar ratio of the reactants? | A slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) is generally used to ensure complete consumption of the 4-heptanone. A large excess should be avoided as it can lead to the formation of byproducts and complicate the purification process. |

| How should the reaction be quenched? | The reaction is typically quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl) at a low temperature. This step protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts. |

| Are there any specific safety precautions I should take? | Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Grignard reagents are moisture-sensitive and can react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. |

Data Presentation

Table 1: Effect of Solvent on Reaction Yield (Typical Values)

| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) | Notes |

| Diethyl Ether | 4.3 | 34.6 | 75-85 | Highly flammable, peroxide-forming. |

| Tetrahydrofuran (THF) | 7.6 | 66 | 80-90 | Better solvent for Grignard reagents, peroxide-forming. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | 80-90 | Greener alternative, may reduce side reactions.[4] |

| Toluene | 2.4 | 111 | < 50 | Generally a poor solvent for Grignard reagent formation. |

Table 2: Influence of Reaction Temperature on Product Purity (Illustrative)

| Temperature (°C) | Main Product Purity (%) | Key Byproduct(s) |

| -10 to 0 | > 95 | Minimal |

| 0 to 5 | 90-95 | Trace amounts of enolization and coupling products. |

| Room Temperature (~25) | 70-80 | Increased formation of byproducts. |

| Reflux | < 60 | Significant decomposition and side reactions. |

Experimental Protocols

Synthesis of Ethylmagnesium Bromide (Grignard Reagent)

-

Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

-

Reagents: Place magnesium turnings (1.2 equivalents) in the flask.

-

Initiation: Add a small crystal of iodine.

-

Solvent: Add anhydrous diethyl ether or THF via a syringe.

-

Addition of Alkyl Halide: Dissolve ethyl bromide (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium turnings.

-

Reaction: The reaction is initiated when the color of the iodine disappears and bubbling is observed. The remaining ethyl bromide solution is then added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

Synthesis of this compound

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

-

Addition of Ketone: Dissolve 4-heptanone (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the 4-heptanone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature between 0°C and 5°C.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: 3-Ethyl-4-heptanol Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-4-heptanol.

General Troubleshooting

Question: My reaction with this compound is giving a low yield of the desired product and multiple unexpected spots on my TLC plate. What are the general steps I should take?

Answer:

Low yields and the presence of multiple side products in reactions involving this compound can often be attributed to a few common factors. Here is a logical workflow to troubleshoot these issues:

Caption: General troubleshooting workflow for this compound reactions.

Start by verifying the purity of your starting material and all reagents. Old or improperly stored this compound can contain impurities. Ensure solvents are anhydrous where necessary. Next, carefully review your reaction conditions. Temperature control is critical in many reactions of alcohols. Finally, consider your work-up and purification procedure, as some side products may be difficult to separate.

Oxidation Reactions

FAQs

Question: I am trying to oxidize this compound to 3-Ethyl-4-heptanone, but I am getting a poor yield. What could be the issue?

Answer:

The oxidation of this compound to 3-Ethyl-4-heptanone is a common transformation, but yields can be affected by the choice of oxidizing agent and reaction conditions.[1] Typical yields with chromic acid are in the range of 70-85%.[1] Swern oxidation is another effective method, with reported yields around 78%.[1]

Common issues leading to low yields include:

-

Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Over-oxidation: While less common for secondary alcohols compared to primary alcohols, harsh oxidizing agents or prolonged reaction times could potentially lead to cleavage of C-C bonds.

-

Side Reactions: The choice of oxidant can lead to different side products.

Troubleshooting Undesired Side Products in Oxidation

| Side Product | Potential Cause | Suggested Solution |

| Unreacted this compound | Insufficient oxidizing agent, low reaction temperature, or short reaction time. | Use a slight excess of the oxidizing agent, ensure the reaction temperature is optimal, and monitor the reaction to completion by TLC or GC. |

| Aldol Condensation Products | If the resulting ketone (3-Ethyl-4-heptanone) is subjected to basic or acidic conditions during workup, it can undergo self-condensation. | Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to strong acids or bases. |

Experimental Protocol: Swern Oxidation of this compound

-

Dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add dimethyl sulfoxide (DMSO) (2.4 equivalents) to the cooled solution and stir for 5 minutes.

-

Add a solution of this compound (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-